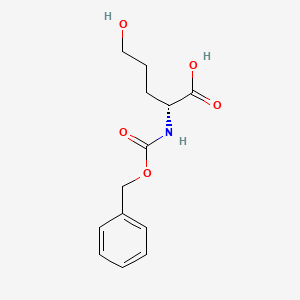

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid

Description

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid is a chiral amino acid derivative characterized by a benzyloxycarbonyl (Cbz) protecting group at the α-amino position and a hydroxyl group at the δ-position (C5). This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as tetrahydrofurans via intramolecular cyclization . Its stereochemistry (R-configuration) and functional groups influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C13H17NO5 |

|---|---|

Molecular Weight |

267.28 g/mol |

IUPAC Name |

(2R)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m1/s1 |

InChI Key |

WVGZTPNRQRMWEM-LLVKDONJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via N-Protected Diaminopropanoic Acid Derivatives

One established approach to synthesize compounds closely related to (R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid involves starting from differently N-protected (S)-2,3-diaminopropanoic acid derivatives. Czajgucki et al. (2003) describe two synthetic routes to ethyl esters of related hydroxy amino acids, involving the introduction of the benzyloxycarbonyl group at the amino position and subsequent functionalization to yield the hydroxy substituent at the 5-position of the pentanoic acid chain. The absolute stereochemistry at the newly formed chiral centers was confirmed by ^1H NMR after cyclization to piperidin-2-ones, ensuring the (R)-configuration at the 2-position (α-carbon) of the amino acid.

- Use of N-Cbz protected diamino acid substrates.

- Introduction of hydroxyl group via regioselective functionalization.

- Stereochemical assignment by NMR after derivatization.

Solid-Phase Peptide Synthesis (SPPS) Approach with Cbz Protection

Another method involves the synthesis of α-hydroxy-β-amino acids using solid-phase peptide synthesis techniques, where the this compound can be prepared as a building block or incorporated into peptides. This strategy uses protected amino acid derivatives such as 9-fluorenylmethyloxycarbonyl (Fmoc) or benzyloxycarbonyl (Cbz) amino acids and involves stepwise coupling and deprotection cycles.

For example, the preparation of threo-3-amino-2-hydroxypentanoic acid derivatives with Cbz protection was reported, where the protected amino acids were condensed with other amino acid esters or peptides under coupling reagents like HATU or similar agents. Protective groups such as p-methoxybenzyloxycarbonyl or benzyloxycarbonyl were removed by catalytic hydrogenolysis to yield the free amino acid derivative.

| Step | Description |

|---|---|

| 1 | Use of Cbz-protected amino acids as starting materials |

| 2 | Coupling with amino acid esters or peptides using carbodiimide or uronium-based reagents |

| 3 | Catalytic hydrogenolysis to remove Cbz protecting groups |

| 4 | Purification and isolation of the target hydroxy amino acid derivative |

This approach is advantageous for preparing stereochemically pure compounds suitable for peptide synthesis.

Carbamate Formation and Subsequent Deprotection

A method described in the synthesis of amino acid-based antimicrobial agents involves the transformation of N-benzyloxycarbonyl-serine derivatives into carbamates via phosgene treatment, followed by quenching with aqueous ammonia. Subsequent palladium-catalyzed hydrogenation removes both amino and carboxyl protecting groups to yield the target hydroxy amino acid derivative.

This method can be adapted for this compound by:

- Starting from N-Cbz protected serine or related amino acid.

- Formation of chloroformate intermediates.

- Quenching with ammonia to form carbamate.

- Final deprotection by catalytic hydrogenation.

High-Yielding Protocols from N-Boc-D-Amino Acids

A related synthetic strategy involves the conversion of natural and unnatural N-Boc-D-amino acids into α-hydroxy-β-amino acids using efficient, high-yielding protocols. These involve:

- Coupling N-Boc protected amino acids to suitable resins or substrates.

- Selective reduction or hydroxylation to introduce the hydroxy group.

- Final deprotection and purification steps to yield the target compound with desired stereochemistry.

While this method uses Boc rather than Cbz protection, the benzyloxycarbonyl group can be introduced subsequently by standard carbamate formation reactions.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products Formed

Oxidation: Formation of the corresponding keto acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amino acid.

Scientific Research Applications

®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. In biological systems, it may interact with enzymes or receptors, influencing their activity through competitive inhibition or activation.

Comparison with Similar Compounds

Substituent Variability at Position 5

The hydroxyl group at C5 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

5-Oxo Derivatives

- 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid (127): Features a ketone at C4 and a Cbz-protected amino group at C5. Synthesized via benzyl chloroformate coupling to 5-aminolevulinic acid, yielding 42% product . Higher polarity than the target compound due to the oxo group, affecting solubility in organic solvents.

- 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid: Contains a benzyloxy and oxo group at C5 (C20H21NO6) . The benzyloxy group enhances lipophilicity, making it more suitable for esterification reactions.

Methoxy/Oxo Derivatives

Boc-Protected Analogs

- (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid: Dual protection with Cbz and Boc groups (C18H26N2O6). Boc groups offer acid stability, enabling selective deprotection strategies .

Functional Group Reactivity

Stereochemical and Positional Isomers

- (S)-Isomers: Compounds like (S)-2-(((Benzyloxy)carbonyl)amino)-5-((bis(4-methoxyphenyl)methyl)amino)-5-oxopentanoic acid exhibit divergent biological activity due to stereospecific enzyme interactions .

- Positional Isomers: (R)-4-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid places substituents at C4 instead of C2, altering backbone conformation .

Biological Activity

(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid, also known as 5-(benzyloxycarbonylamino)pentanoic acid, is a compound of significant interest in pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, interaction studies, and potential therapeutic applications.

- Molecular Formula : C13H18N2O4

- Molecular Weight : 266.29 g/mol

- Melting Point : 106°C

- Boiling Point : 459.9°C at 760 mmHg

The compound features a benzyloxycarbonyl group, which contributes to its reactivity and biological interactions. It primarily engages in reactions typical of amino acids, including peptide bond formation and modifications that are crucial for medicinal chemistry applications.

This compound exhibits biological activity by interacting with various biological targets. Its structural similarity to natural amino acids allows it to influence metabolic pathways effectively. Research indicates that compounds with similar structures can exhibit properties such as:

- Antimicrobial Activity : Compounds based on amino acid scaffolds have shown efficacy against various pathogens, suggesting potential applications in developing antimicrobial agents .

- Anti-Cancer Properties : The compound's interaction with anti-apoptotic proteins like Bcl-2 family members suggests a role in cancer therapy. Similar compounds have been designed to inhibit these proteins, leading to increased apoptosis in cancer cells .

Interaction Studies

Interaction studies typically utilize techniques such as:

- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its biological targets.

- Cell Viability Tests : Evaluating the impact of the compound on cell survival in cancer models provides insights into its therapeutic potential.

Case Studies

-

Inhibition of Bcl-2 Family Proteins :

A study demonstrated that structurally related compounds could bind selectively to Mcl-1 and Bfl-1 proteins with K_i values around 100 nM, leading to significant cell death in lymphoma cell lines dependent on these proteins for survival. This highlights the potential of this compound as a scaffold for developing dual inhibitors targeting these anti-apoptotic proteins . -

Antimicrobial Applications :

Research into amino acid-based antimicrobial agents has shown that modifications to the amino acid structure can enhance activity against bacteria and fungi. The unique functional groups present in this compound may similarly enhance its antimicrobial properties .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-Benzyloxycarbonyl-D-ornithine | 112229-51-3 | Similar benzyloxycarbonyl group; used in peptide synthesis |

| 5-(Carbobenzoxyamino)pentanoic acid | 23135-50-4 | Contains carbobenzoxy group; important for peptide chemistry |

| D-Ornithine | 70-26-8 | Natural amino acid; foundational for various biosynthetic pathways |

These compounds share structural features but differ in their specific functional groups, which dictate their reactivity and biological activity.

Q & A

Q. What are the key synthetic steps for introducing the benzyloxycarbonyl (Z) group in this compound?

The benzyloxycarbonyl (Z) group is introduced via reaction with benzyl chloroformate under alkaline conditions (e.g., sodium bicarbonate) to protect the amino group. Subsequent hydroxylation at the 5-position is achieved using hydroxylating agents like oxone or enzymatic methods. Intermediate purification via flash chromatography ensures removal of unreacted reagents .

Q. How is the compound characterized to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the Z-group (benzyl protons at δ 7.3–7.5 ppm) and hydroxyl functionality. High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) assesses purity (>95%). Mass spectrometry (ESI-MS) verifies the molecular ion peak .

Q. What precautions are necessary for handling the hydroxyl group during synthesis?

The hydroxyl group is sensitive to oxidation. Reactions should be conducted under inert atmospheres (argon/nitrogen), and reducing agents (e.g., sodium ascorbate) may be added to minimize oxidation byproducts. Storage at –20°C in amber vials prevents degradation .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-configured compound be optimized?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (80:20). Asymmetric synthesis methods, such as enzymatic resolution or chiral catalysts (e.g., L-proline derivatives), enhance enantiomeric excess (>99%). Polarimetry monitors optical rotation ([α]₂₀ᴅ ≈ +15° for the R-form) .

Q. What coupling agents are most effective for forming the amide bond in this structure?

Ethylcarbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves >80% yield. Alternative reagents like HATU in DMF improve coupling efficiency for sterically hindered intermediates. Reaction progress is tracked via thin-layer chromatography (TLC, Rf ≈ 0.3 in ethyl acetate:hexane) .

Q. How do pH and temperature affect the stability of the Z-group during deprotection?

The Z-group is stable under acidic conditions (pH >3) but cleaved via hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) in dichloromethane. Elevated temperatures (>40°C) during deprotection risk racemization; maintaining 0–25°C ensures retention of configuration. Kinetic studies via UV-Vis spectroscopy monitor deprotection rates .

Q. What analytical methods resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 60–85%) arise from side reactions (e.g., oxazolidinone formation). LC-MS identifies byproducts, while optimizing stoichiometry (1.2 eq. EDCI) and solvent polarity (DMF vs. THF) improves reproducibility. DOE (Design of Experiments) models statistically validate optimal conditions .

Q. How can the hydroxyl group be functionalized for downstream applications?

Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) introduces ethers or esters. Sulfonation (e.g., SO₃·pyridine complex) creates a leaving group for nucleophilic substitution. Functionalization efficiency is quantified via ¹⁹F NMR if fluorinated reagents are used .

Q. What strategies mitigate degradation during long-term storage?

Lyophilization and storage under argon at –80°C in amber vials reduce hydrolytic degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis identify degradation pathways (e.g., lactone formation). Antioxidants (BHT) are added for solutions .

Q. How does the compound’s stereochemistry influence its biological activity in enzyme inhibition studies?

The (R)-configuration enhances binding to chiral enzyme pockets (e.g., transglutaminase 2). Comparative IC₅₀ assays with (S)-enantiomers reveal stereospecificity. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Cys277 in TG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.